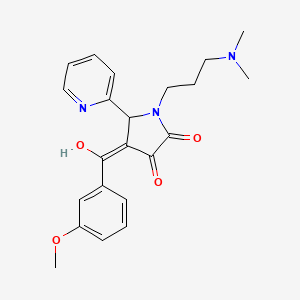

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Beschreibung

1-(3-(Dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolidinone derivative characterized by a 3-hydroxy-2-pyrrolidone core substituted with:

- A 3-methoxybenzoyl group at position 2.

- A pyridin-2-yl ring at position 3.

- A 3-(dimethylamino)propyl chain at position 1.

The 3-methoxybenzoyl and pyridin-2-yl groups are critical for intermolecular interactions (e.g., hydrogen bonding, π-π stacking), while the dimethylamino side chain enhances solubility and bioavailability .

Eigenschaften

IUPAC Name |

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-24(2)12-7-13-25-19(17-10-4-5-11-23-17)18(21(27)22(25)28)20(26)15-8-6-9-16(14-15)29-3/h4-6,8-11,14,19,26H,7,12-13H2,1-3H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVBZLALSQCCHQ-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the pyrrole ring.

Functional Group Modifications: The hydroxyl, methoxy, and dimethylamino groups are introduced through various substitution reactions, often under controlled conditions to ensure selectivity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-(Dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: PCC, KMnO4, or H2O2.

Reducing Agents: NaBH4, LiAlH4.

Substitution Reagents: Nucleophiles like amines, thiols, or halides.

Major Products:

Oxidation Products: Conversion of hydroxyl to carbonyl groups.

Reduction Products: Conversion of carbonyl to hydroxyl groups.

Substitution Products: Replacement of methoxy groups with other functional groups.

Wissenschaftliche Forschungsanwendungen

1-(3-(Dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related pyrrolidinones, highlighting substituent differences and key physicochemical

Note: Molecular weights marked with () are estimated based on structural formulas.

Key Observations:

Position 1 (R<sup>1</sup>): The 3-(dimethylamino)propyl group in the target compound and likely improves water solubility compared to hydroxylated (e.g., 2-hydroxypropyl in ) or methoxypropyl chains (e.g., compound 35 ).

Position 4 (R<sup>4</sup>): The 3-methoxybenzoyl group in the target compound differs from electron-withdrawing substituents (e.g., 4-chlorobenzoyl in or trifluoromethyl in compound 25 ).

Position 5 (R<sup>5</sup>):

Structure-Activity Relationship (SAR) Insights

- Electron-withdrawing groups (EWGs) at R<sup>4</sup> (e.g., chloro in , trifluoromethyl in ) correlate with higher melting points (>200°C), likely due to increased crystallinity.

- Methoxy groups (target, ) may reduce metabolic oxidation compared to ethyl or isopropyl substituents .

- Pyridin-2-yl at R<sup>5</sup> (target) could enhance kinase inhibition compared to phenyl derivatives, as seen in analogues with pyridine-based pharmacophores .

Biologische Aktivität

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine core with various functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of 394.46 g/mol. The presence of a dimethylamino group and a methoxybenzoyl moiety suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and the introduction of functional groups. Various reagents and catalysts are employed to optimize yield and purity during synthesis.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. A study evaluated several synthesized derivatives, revealing that compounds based on this structure showed potent inhibitory effects on human cancer cell lines with IC50 values ranging from 0.45 to 5.08 μM, outperforming known drugs like Sunitinib in selectivity and potency against vascular endothelial growth factor (VEGF) stimulated cells .

| Compound | IC50 (μM) | Comparison |

|---|---|---|

| 1a-p | 0.45 - 5.08 | More active than Sunitinib (1.35 - 6.61 μM) |

| Sunitinib | 1.35 - 6.61 | Reference compound |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with multiple molecular targets, including receptor tyrosine kinases involved in tumor growth and angiogenesis. The structural features allow for high binding affinity, influencing pathways related to cell proliferation and survival.

Case Studies

- In Vitro Studies : In vitro studies have shown that this compound can inhibit cell growth in several cancer types, including breast and prostate cancer, indicating its broad-spectrum antitumor potential.

- Selectivity for VEGF-stimulated Endothelial Cells : The compound demonstrated higher selectivity for VEGF-stimulated human umbilical vein endothelial cells (HUVECs) compared to basic fibroblast growth factor (bFGF), suggesting its potential utility in targeting tumor angiogenesis .

Q & A

Q. Q1. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yields?

Methodological Answer: Synthesis of this pyrrolone derivative involves multi-step cyclization and substitution reactions. Key challenges include low yields due to competing side reactions (e.g., incomplete acylation or undesired ring-opening). To optimize:

- Reagent stoichiometry : Use excess acylating agents (e.g., 3-methoxybenzoyl chloride) to drive the reaction forward, as seen in analogous syntheses where yields improved with 1.5–2.0 equivalents of reagents .

- Temperature control : Maintain reaction temperatures between 50–70°C during cyclization to balance reactivity and stability of intermediates .

- Workup protocols : Employ cold-water precipitation followed by recrystallization (e.g., MeOH or EtOH) to isolate pure products, as demonstrated for structurally similar compounds (e.g., 9–47% yields achieved after recrystallization) .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

- 1H/13C NMR : Critical for verifying substituent positions (e.g., pyridin-2-yl vs. pyridin-3-yl) and hydroxyl/hydrogen-bonding interactions. For example, the 3-hydroxy group typically appears as a broad singlet near δ 12–14 ppm .

- HRMS : Confirm molecular formula (e.g., expected [M+H]+ for C23H28N3O5 requires 426.2028). Discrepancies in HRMS data (e.g., ±0.005 m/z tolerance) may indicate residual solvents or isotopic patterns; cross-validate with elemental analysis .

- FTIR : Resolve ambiguities in carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) stretches. If contradictions arise (e.g., unexpected carbonyl peaks), repeat measurements under anhydrous conditions to exclude water interference .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified groups (e.g., replace 3-methoxybenzoyl with 4-fluorobenzoyl or vary the pyridine ring position). Compare bioactivity profiles (e.g., enzyme inhibition, cytotoxicity) to identify critical pharmacophores .

- Crystallography : Resolve X-ray structures to correlate substituent conformations (e.g., dihedral angles of the pyrrolone ring) with activity. For example, analogs with planar pyrrolone cores showed enhanced binding in kinase assays .

- Computational docking : Use DFT or molecular dynamics to predict binding affinities. Validate predictions with experimental IC50 values from dose-response assays .

Q. Q4. What strategies can resolve contradictions in solubility data during formulation studies?

Methodological Answer:

- Co-solvent systems : Test binary/ternary mixtures (e.g., PEG-400 + ethanol + water) to enhance solubility. For instance, analogs with 3-hydroxy groups showed 5–10× solubility improvements in 30% PEG-400 .

- pH adjustment : Exploit the dimethylamino group’s basicity (pKa ~8.5–9.0) by preparing hydrochloride salts. This increased aqueous solubility for related compounds from <0.1 mg/mL to >5 mg/mL .

- Solid dispersion : Use spray drying with polymers (e.g., HPMCAS) to stabilize amorphous forms. Monitor stability via DSC and PXRD to prevent recrystallization .

Q. Q5. How can reaction mechanisms for key steps (e.g., cyclization) be experimentally validated?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps. For example, cyclization of intermediates often follows pseudo-first-order kinetics under acidic conditions .

- Isotopic labeling : Introduce deuterium at the pyrrolone β-position to track proton transfer during cyclization. Mass spectrometry can confirm isotopic incorporation .

- Trapping intermediates : Quench reactions at partial conversion (e.g., 30–50%) with cold acetonitrile to isolate intermediates for NMR characterization .

Q. Q6. What advanced computational methods are recommended for predicting regioselectivity in substitution reactions?

Methodological Answer:

- Reaction path sampling : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states. For example, DFT calculations at the B3LYP/6-31G* level accurately predicted regioselectivity in similar pyrrolone syntheses .

- Machine learning : Train models on existing datasets (e.g., substituent electronic parameters, yields) to predict optimal reaction conditions. ICReDD’s reaction-design platform has successfully reduced experimental iterations by 40% in analogous studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.